![molecular formula C19H20FN5O3 B2501275 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-84-7](/img/structure/B2501275.png)
6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic molecule that likely contains several functional groups, including a fluorophenyl group, a methoxyethyl group, and a purinoimidazole dione structure. While the provided papers do not directly discuss this compound, they do provide insights into similar molecular structures and functional groups that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures followed by condensation reactions. For example, the synthesis of a related imidazo[2,1-b][1,3,4]thiadiazole derivative was achieved by condensation of a thiadiazolylamine with a phenacyl bromide derivative . This suggests that the synthesis of the compound may also involve similar strategies, such as the use of halogenated intermediates and condensation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, 1H-NMR, and X-ray crystallography. These methods provide detailed information about the molecular composition and arrangement. For instance, X-ray crystallography revealed the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal packing of a related compound . These techniques would likely be applicable in analyzing the molecular structure of 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a fluorophenyl group suggests potential reactivity in electrophilic aromatic substitution reactions, while the methoxyethyl group could be involved in nucleophilic substitution or elimination reactions. The purinoimidazole dione core may also participate in various chemical transformations, such as nucleophilic attacks at the imidazole ring or redox reactions involving the dione moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of halogen and methoxy groups can affect the compound's polarity, solubility, and boiling point. The crystal structure analysis of similar compounds indicates that intermolecular interactions can significantly influence the compound's melting point and solid-state properties . Spectroscopic data, such as IR and NMR, would provide further insights into the compound's functional groups and their chemical environment.
Aplicaciones Científicas De Investigación
Antidepressant Potential
A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the compound , and evaluated them for antidepressant and anxiolytic effects. One such derivative showed potential as an antidepressant in animal models, suggesting that compounds in this class, including 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, may have similar applications (Zagórska et al., 2016).
Synthesis of Purine Analogs
Alves et al. (1994) discussed the synthesis of 1-benzylimidazoles, important precursors of purine analogs. This research indicates that the synthesis pathways involving compounds similar to the one are crucial for developing purine analogs, which have a range of applications in medicinal chemistry (Alves, Proença, & Booth, 1994).
Fluorophore Applications
The study by Doğru et al. (2015) synthesized new Y-shaped fluorophores with an imidazole core. These fluorophores exhibited significant photostability and emission maxima in various solvents, demonstrating the utility of imidazole-derived compounds, like the one , in fluorescence-based applications (Doğru, Ozturk Urut, & Bayramin, 2015).
Stability and Structure Analysis
Hobbs et al. (2010) explored the stability and structure of N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons, highlighting the importance of understanding the structural and electronic properties of such compounds for their potential applications in chemistry (Hobbs et al., 2010).
Safety And Hazards
- No specific safety data was found. Consult relevant safety sheets and literature for handling precautions.
Direcciones Futuras
- Investigate its potential as a drug candidate or probe for biological studies.
- Explore its interactions with relevant targets.
- Conduct further research on its synthesis and properties.
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-8-6-5-7-13(14)20/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHPPORSJWVQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
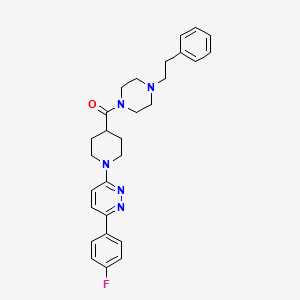
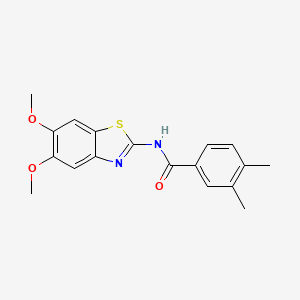
![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)
![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)
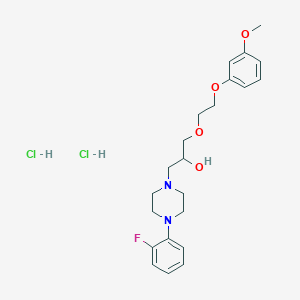
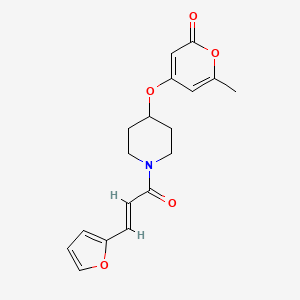
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)
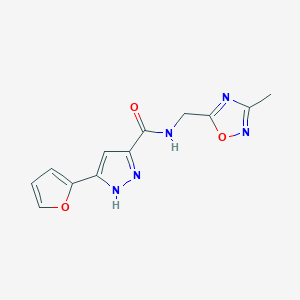
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)